2-Phenylfuran
Overview
Description
2-Phenylfuran is a heterocyclic organic compound that is part of the furan family, characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. The phenyl group attached to the furan ring at the 2-position distinguishes it from other furan derivatives and contributes to its unique chemical properties and reactivity.
Synthesis Analysis
The synthesis of furan derivatives, including those related to 2-phenylfuran, has been extensively studied. For instance, the ring-opening cycloisomerization of cyclopropenyl carboxylates has been used to synthesize various 2-alkoxyfurans with high regioselectivity and good yields, employing catalysts such as [Cu(acac)(2)] or [RuCl(2)(PPh(3))(3)] . Another approach involves the palladium-catalyzed cycloisomerization of 2-(cyanomethyl)phenyl esters to produce 3-acyl-2-aminobenzofuran derivatives, which serve as precursors for benzofuran fused heterocycles . Additionally, a two-step synthesis of 2-aryl-5-(phenylsulfanyl)furans from alkenyl aryl ketones has been reported, with the phenylsulfanyl group being convertible to other functional groups .
Molecular Structure Analysis
The molecular structure of furan derivatives is crucial for their chemical behavior. X-ray diffraction studies have been used to establish the structures of various furan compounds, confirming the regioselectivity of the synthetic methods employed . The molecular docking of hydroxylated 2-phenylbenzofuran derivatives has also been performed to understand their potential as cholinesterase inhibitors, revealing the importance of hydroxyl group positioning on the phenyl ring .
Chemical Reactions Analysis
Furan derivatives undergo a range of chemical reactions. For example, the intramolecular displacement of phenylselenone by a hydroxy group has been used for the stereoselective synthesis of 2-substituted tetrahydrofurans . Ultrasound irradiation has facilitated the synthesis of 2,2'-((4-substituted phenyl) methylene) difuran through a one-pot cyclocondensation reaction . Moreover, the sequential halolactonization and gamma-hydroxylation of 4-aryl-2,3-alkadienoic acids have been employed to synthesize 4-Halo-5-hydroxyfuran-2(5H)-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-phenylfuran and its derivatives are influenced by their molecular structure. The presence of substituents on the furan ring, such as hydroxyl or halogen groups, can significantly affect their reactivity and potential applications. For instance, the introduction of hydroxyl groups on the 2-phenyl ring of benzofuran derivatives has been shown to improve their inhibitory activity against cholinesterase enzymes . The electrophilic aromatic substitution reaction has been proposed to explain the formation of Cl-substituted furan rings, highlighting the reactivity of furan derivatives towards nucleophilic attack .
Scientific Research Applications
1. Organic Synthesis and Chemical Reactions
2-Phenylfuran has been explored in the context of organic synthesis. For example, it has been used as a substitution product in the phenylation of furan, yielding single substitution products (Benati, Barba, Tiecco, & Tundo, 1969). Additionally, it is involved in the synthesis of 2-[(3-aminopropyl)dimethylsilyl]-5-phenylfurans, indicating its potential in developing new compounds with varied cytotoxicity (Ignatovich, Muravenko, Spura, Popelis, Domrachova, & Shestakova, 2013).
2. Molecular Studies and Barrier Effects
The impact of 2-phenylfuran on molecular rotational barriers has been investigated, revealing how the replacement of certain moieties can affect these barriers (Hayashi, Saito, & Higuchi, 2009).
3. Inclusion Complex Development
2-Phenylfuran has been used in the development of chitosan films containing β-cyclodextrin inclusion complexes for controlled release of bioactives (Zarandona, Barba, Guerrero, Caba, & Maté, 2020). This indicates its relevance in material science and controlled release technologies.
4. Catalysis and Chemical Interactions
Its role in palladium-catalyzed cycloisomerization processes highlights the relevance of 2-phenylfuran in catalysis and synthesis of benzofuran fused heterocycles (Murai, Miki, & Ohe, 2009).
5. Nuclear Magnetic Resonance Studies
2-Phenylfuran has been studied for its effects in nuclear magnetic resonance, particularly in the context of phenylfuran and phenylpyrrole derivatives (Dana, Convert, Girault, & Mulliez, 1976).
6. Photocyclisation Studies
Research has been conducted on the oxidative photocyclisation of biphenylol, where the formation of related compounds like 2-hydroxydibenzofuran is observed, indicating its potential in photophysical and photochemical studies (Seffar, Dauphin, & Boule, 1987).
7. Electronic Properties
The electron-donating properties of phenylfurans have been explored, providing insight into their molecular complexes and electronic interactions (Abu-eittah & Hamed, 1979).
Safety And Hazards
2-Phenylfuran is associated with certain hazards. The safety information includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
2-phenylfuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXNJAXHHFZVIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333986 | |
Record name | 2-phenylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylfuran | |
CAS RN |
17113-33-6 | |
Record name | 2-phenylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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